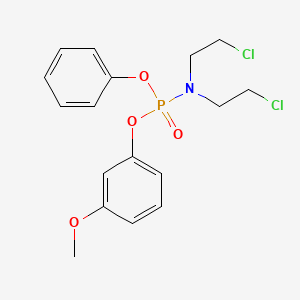
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two chloroethyl groups attached to a phosphoramidic acid moiety, with an ester linkage to a m-methoxyphenyl and phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester typically involves the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with m-methoxyphenol and phenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chloroethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester has several scientific research applications, including:
Biology: Studied for its potential biological activities, including cytotoxic effects on certain cell lines.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialized chemicals and materials due to its unique reactivity.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential cytotoxic effects. The compound may target specific molecular pathways, disrupting normal cellular functions and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-chloroethyl)phosphoramidic dichloride: A related compound with similar reactivity but lacking the ester linkage to m-methoxyphenyl and phenyl groups.
N,N-Bis(2-chloroethyl)phosphoramidic acid phenyl ester: Similar structure but without the m-methoxyphenyl group.
Uniqueness
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester is unique due to the presence of both m-methoxyphenyl and phenyl ester groups, which can influence its reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
20464-69-1 |
|---|---|
Molekularformel |
C17H20Cl2NO4P |
Molekulargewicht |
404.2 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[(3-methoxyphenoxy)-phenoxyphosphoryl]ethanamine |
InChI |
InChI=1S/C17H20Cl2NO4P/c1-22-16-8-5-9-17(14-16)24-25(21,20(12-10-18)13-11-19)23-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3 |
InChI-Schlüssel |
IIZPXVMHIKFFMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


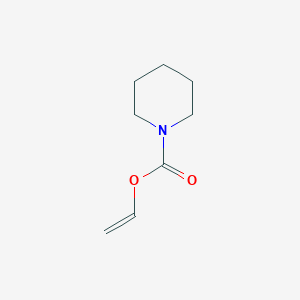
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)
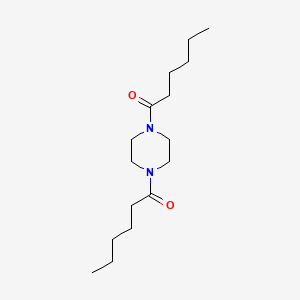
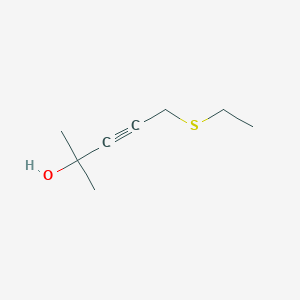
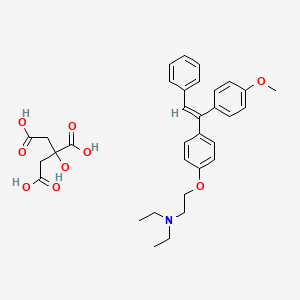
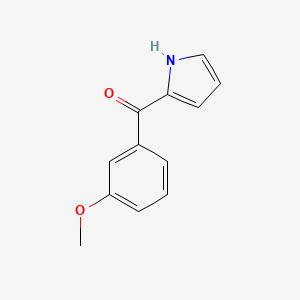
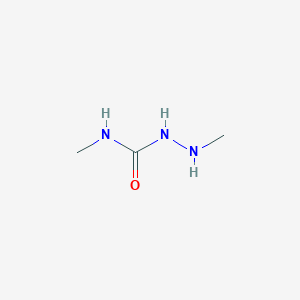
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
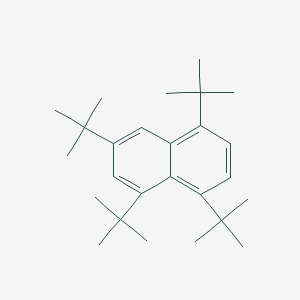
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
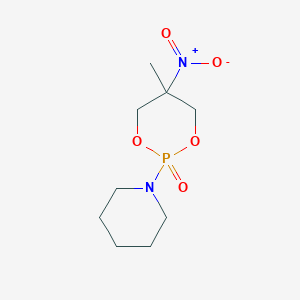

![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

